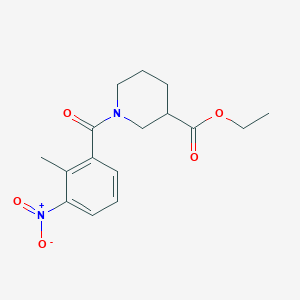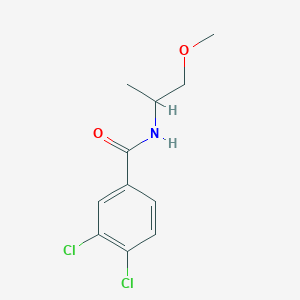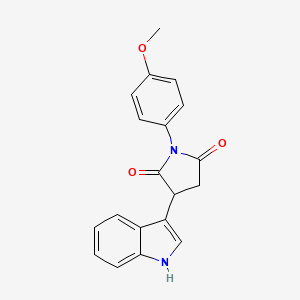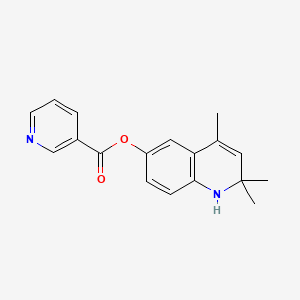![molecular formula C24H22N2O3S B3952910 propyl 4-({[(4-biphenylylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3952910.png)
propyl 4-({[(4-biphenylylcarbonyl)amino]carbonothioyl}amino)benzoate
Vue d'ensemble
Description
Propyl 4-({[(4-biphenylylcarbonyl)amino]carbonothioyl}amino)benzoate, commonly known as BP-1, is a synthetic compound that belongs to the class of benzophenone derivatives. It is widely used in various industrial and consumer products, including plastics, adhesives, coatings, and personal care products, as a UV-absorbing agent. In recent years, BP-1 has gained significant attention in scientific research due to its potential therapeutic applications in various medical fields.
Mécanisme D'action
The mechanism of action of BP-1 involves its ability to absorb UV radiation and protect cells from oxidative stress. BP-1 also modulates various signaling pathways involved in cell growth, differentiation, and apoptosis, which are key factors in the development of various diseases.
Biochemical and Physiological Effects:
BP-1 has been shown to have various biochemical and physiological effects, including the inhibition of DNA damage, the reduction of oxidative stress, and the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis. These effects are believed to be responsible for the potential therapeutic applications of BP-1 in various medical fields.
Avantages Et Limitations Des Expériences En Laboratoire
BP-1 has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, BP-1 also has some limitations, including its potential to interfere with other experimental assays and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for BP-1 research, including the development of more efficient synthesis methods, the optimization of its therapeutic applications, and the exploration of its potential as a diagnostic tool. Further research is also needed to elucidate the molecular mechanisms underlying the therapeutic effects of BP-1 and to identify potential drug targets for its clinical applications.
In conclusion, BP-1 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various medical fields. Its mechanism of action involves its ability to absorb UV radiation and protect cells from oxidative stress, as well as its modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis. While BP-1 has several advantages for lab experiments, further research is needed to optimize its therapeutic applications and elucidate its molecular mechanisms of action.
Applications De Recherche Scientifique
BP-1 has been extensively studied for its potential therapeutic applications in various medical fields, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, BP-1 has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In cardiovascular research, BP-1 has been shown to improve endothelial function and reduce oxidative stress, which are key factors in the development of cardiovascular diseases. In neurological research, BP-1 has been shown to enhance cognitive function and protect against neurodegenerative diseases.
Propriétés
IUPAC Name |
propyl 4-[(4-phenylbenzoyl)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-2-16-29-23(28)20-12-14-21(15-13-20)25-24(30)26-22(27)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H2,25,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYFUSQZEVLUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3,4-dimethoxyphenyl)-1H-benzimidazol-1-yl]-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3952827.png)

![17-(2-chlorophenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3952836.png)
![3-benzyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952848.png)
![1-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-4-(4-morpholinyl)phthalazine](/img/structure/B3952856.png)
![5-{2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952863.png)

![5-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}nicotinamide](/img/structure/B3952890.png)

![N-[5-(4,5-dimethyl-2-phenylpyrido[2,3-d]pyrimidin-7-yl)-6-methyl-2-phenyl-4-pyrimidinyl]acetamide](/img/structure/B3952903.png)

![1-(3,4-dimethylphenyl)-3-[(6-methoxy-4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B3952914.png)
![4-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol](/img/structure/B3952932.png)
